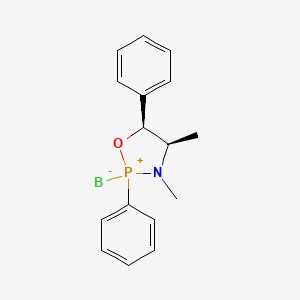
3-(N,N-Dimethylalanyl)-1,8,8-trimethyl-3-azabicyclo(3.2.1)octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(N,N-Dimethylalanyl)-1,8,8-trimethyl-3-azabicyclo(3.2.1)octane is a complex organic compound with a unique bicyclic structure. This compound is known for its diverse applications in organic synthesis and its role as a catalyst in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N,N-Dimethylalanyl)-1,8,8-trimethyl-3-azabicyclo(3.2.1)octane typically involves the reaction of 1,8,8-trimethyl-3-azabicyclo(3.2.1)octane with N,N-dimethylalanine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(N,N-Dimethylalanyl)-1,8,8-trimethyl-3-azabicyclo(3.2.1)octane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction may produce amines or hydrocarbons .
Scientific Research Applications
3-(N,N-Dimethylalanyl)-1,8,8-trimethyl-3-azabicyclo(3.2.1)octane has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in the Morita–Baylis–Hillman and Knoevenagel reactions.
Biology: Investigated for its potential as a biochemical probe due to its unique structure and reactivity.
Industry: Utilized in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 3-(N,N-Dimethylalanyl)-1,8,8-trimethyl-3-azabicyclo(3.2.1)octane involves its ability to act as a nucleophile or base in various chemical reactions. Its bicyclic structure allows for unique interactions with molecular targets, facilitating the formation of new chemical bonds and the transformation of substrates .
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): Known for its use as a catalyst in organic synthesis.
1,5-Diazabicyclo[3.2.2]nonane (DABCN): Another bicyclic compound with similar catalytic properties.
Uniqueness
3-(N,N-Dimethylalanyl)-1,8,8-trimethyl-3-azabicyclo(3.2.1)octane is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to act as both a nucleophile and a base makes it versatile in various synthetic applications .
Properties
CAS No. |
1687-81-6 |
|---|---|
Molecular Formula |
C15H28N2O |
Molecular Weight |
252.40 g/mol |
IUPAC Name |
2-(dimethylamino)-1-(1,8,8-trimethyl-3-azabicyclo[3.2.1]octan-3-yl)propan-1-one |
InChI |
InChI=1S/C15H28N2O/c1-11(16(5)6)13(18)17-9-12-7-8-15(4,10-17)14(12,2)3/h11-12H,7-10H2,1-6H3 |
InChI Key |
ALLGOMJALBGKDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CC2CCC(C1)(C2(C)C)C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




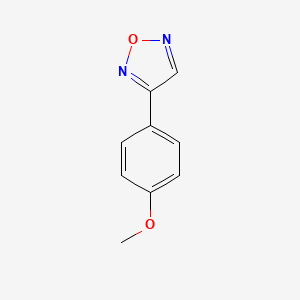

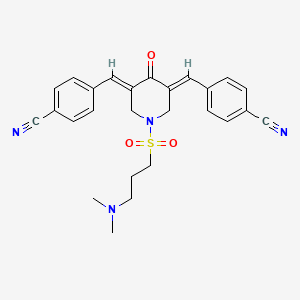

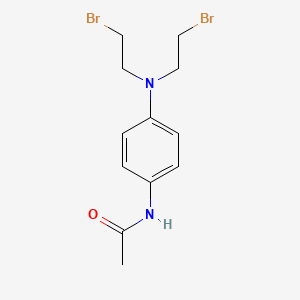
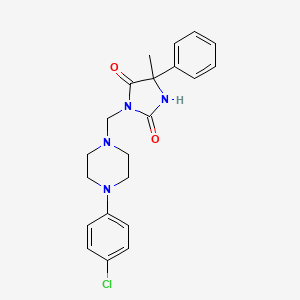
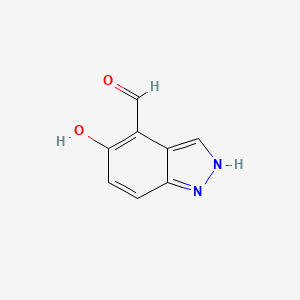
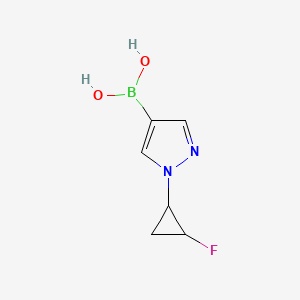
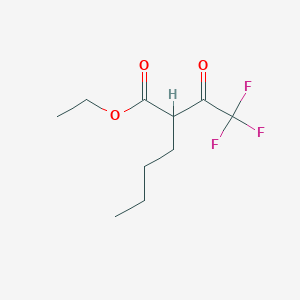
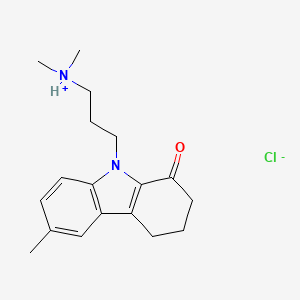
![N-Hydroxy-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B13730091.png)
